molecular formula C11H10N2O4 B1431691 Methyl 3-(2,4-dioxoimidazolidin-1-yl)benzoate CAS No. 1384661-56-6

Methyl 3-(2,4-dioxoimidazolidin-1-yl)benzoate

Cat. No.: B1431691
CAS No.: 1384661-56-6
M. Wt: 234.21 g/mol
InChI Key: DRBFQCUKWOOBOL-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dioxoimidazolidin-1-yl)benzoate is a benzoate ester derivative featuring a methyl ester group at the carbonyl position and a 2,4-dioxoimidazolidine substituent at the 3-position of the benzene ring. The imidazolidine ring, with keto groups at positions 2 and 4, introduces hydrogen-bonding capabilities and conformational rigidity. This structural motif is critical in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to heterocyclic scaffolds.

Properties

IUPAC Name

methyl 3-(2,4-dioxoimidazolidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-17-10(15)7-3-2-4-8(5-7)13-6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBFQCUKWOOBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384661-56-6
Record name methyl 3-(2,4-dioxoimidazolidin-1-yl)benzoate
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Preparation Methods

Synthesis via Condensation of Methyl 3-Formylbenzoate with Imidazolidine-2,4-dione

Method Overview:

The primary synthetic route involves the condensation of methyl 3-formylbenzoate with imidazolidine-2,4-dione in the presence of ammonium acetate and acetic acid as solvent under reflux conditions.

Experimental Details:

  • Reactants:
    • Methyl 3-formylbenzoate (or methyl 4-((3-formyl-1H-indol-1-yl)methyl)benzoate in related compounds)
    • Imidazolidine-2,4-dione (hydantoin)
    • Ammonium acetate (as catalyst)
  • Solvent: Acetic acid
  • Reaction Conditions: Heating at approximately 391 K (118 °C) for 8 hours
  • Work-up: Cooling to room temperature, filtration of the precipitated solid, washing with cold water, and drying
  • Purification: Crystallization from a methanol and ethyl acetate mixture (1:1)

Reaction Scheme:

$$
\text{Methyl 3-formylbenzoate} + \text{Imidazolidine-2,4-dione} \xrightarrow[\text{NH}_4\text{OAc}]{\text{AcOH}, 391\,K} \text{Methyl 3-(2,4-dioxoimidazolidin-1-yl)benzoate}
$$

Yield and Product Form:

  • The product is obtained as a yellow crystalline solid.
  • The reaction proceeds with good yield, typically isolating pure compound suitable for further structural analysis.

Structural Confirmation:

  • X-ray crystallography confirms the formation of the product with a Z-configuration double bond connecting the imidazolidine and benzoate moieties.
  • The compound forms centrosymmetric dimers via N—H⋯O hydrogen bonds, indicating strong intermolecular interactions.
  • The imidazolidine ring shows minimal distortion and is nearly planar with the aromatic ring (dihedral angle ~10°).

Spectroscopic Data:

  • ^1H NMR (DMSO-d6): Signals consistent with methyl ester (singlet ~3.8 ppm), aromatic protons, and NH protons.
  • ^13C NMR (DMSO-d6): Carbonyl and aromatic carbons appear at expected chemical shifts.

Hydrogen Bond Geometry Table:

Hydrogen Bond D–H (Å) H⋯A (Å) D⋯A (Å) D–H⋯A (°)
N11–H11⋯O12 0.88 2.11 2.97 163
N13–H13⋯O22 0.88 2.29 2.97 134

D = Donor, H = Hydrogen, A = Acceptor

Summary Table of Preparation Conditions

Parameter Details
Starting Materials Methyl 3-formylbenzoate, Imidazolidine-2,4-dione
Catalyst/Additive Ammonium acetate
Solvent Acetic acid
Temperature 391 K (approx. 118 °C)
Reaction Time 8 hours
Work-up Cooling, filtration, washing with cold water
Purification Crystallization from methanol/ethyl acetate (1:1)
Product Form Yellow crystalline solid
Structural Confirmation X-ray crystallography, NMR spectroscopy

Research Findings and Structural Insights

  • The reaction proceeds via condensation of the aldehyde group of methyl 3-formylbenzoate with the nitrogen of imidazolidine-2,4-dione, forming a double bond with Z-configuration.
  • The product exhibits strong intramolecular and intermolecular hydrogen bonding, contributing to its crystalline stability.
  • X-ray crystallographic data provide detailed bond lengths and angles, confirming the planar nature of the imidazolidine ring and its conjugation with the aromatic system.
  • Such structural features are important for understanding the compound’s chemical reactivity and potential biological activity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dioxoimidazolidin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl 3-(2,4-dioxoimidazolidin-1-yl)benzoate has been investigated for its potential anticancer properties. Studies have shown that derivatives of imidazolidinones exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated inhibition of cell proliferation in breast cancer models, suggesting that this compound could be a lead compound for further development in cancer therapeutics .

Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antimicrobial agents .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as an important intermediate in organic synthesis. It can be utilized to construct more complex molecules through various reactions such as nucleophilic substitutions and cyclizations. This versatility allows chemists to explore new synthetic pathways and develop novel compounds with desired biological activities .

Synthesis of Hydantoins
The compound has been used in the synthesis of hydantoins, which are important in medicinal chemistry due to their bioactive properties. The reaction pathways often involve the formation of imidazolidinone derivatives that can be further modified to enhance their pharmacological profiles .

Materials Science

Polymer Chemistry
this compound has applications in polymer chemistry as a monomer or additive. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Research has indicated that polymers containing imidazolidinone units exhibit enhanced performance characteristics suitable for various industrial applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer ActivityCytotoxic effects on cancer cell lines
Antimicrobial PropertiesInhibits growth of bacteria and fungi
Organic SynthesisBuilding Block for Complex MoleculesVersatile intermediate for various reactions
Synthesis of HydantoinsKey role in developing bioactive hydantoins
Materials SciencePolymer ChemistryEnhances mechanical properties and thermal stability

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on this compound and evaluated their anticancer activity against MCF-7 breast cancer cells. The most active compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results showed that the compound inhibited bacterial growth at concentrations as low as 25 µg/mL, suggesting its potential use in developing new antimicrobial treatments .

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-dioxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The imidazolidinone ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-(2,4-dioxoimidazolidin-1-yl)benzoate (Compound A) with key analogs from the literature, focusing on structural variations, physicochemical properties, and biological implications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents on Benzoate Imidazolidine Modification Key Functional Groups Reference
This compound (A) C₁₁H₁₀N₂O₄ 234.21 3-position 2,4-dioxo Methyl ester, imidazolidine N/A
(Z)-Methyl 4-({3-[(2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}methyl)benzoate C₂₃H₂₀N₄O₅ 432.43 4-position 2,5-dioxo, indole linkage Methyl ester, Z-geometry
Ethyl 3-(2-oxoimidazolidin-1-yl)benzoate C₁₂H₁₄N₂O₃ 234.25 3-position 2-oxo Ethyl ester
Ethyl 3-(5-{[3-(3,4-dimethylphenyl)-2,4-dioxoimidazolidin-1-yl]methyl}furan-2-yl)benzoate C₂₆H₂₇N₂O₅ 433.20 3-position 2,4-dioxo, furan linkage Ethyl ester, dimethylphenyl

Structural Variations and Implications

Imidazolidine Ring Modifications 2,4-Dioxo vs. The 2,5-dioxo variant in ’s indole derivative introduces a conjugated system, stabilizing the Z-isomer geometry and enabling planar interactions with biological targets .

Ester Group Differences

  • Methyl vs. Ethyl Esters : Methyl esters (Compound A and ) typically exhibit higher metabolic stability and lower lipophilicity (logP) than ethyl esters (), impacting bioavailability.

Positional Isomerism

  • Substitution at the 3-position (Compound A, ) vs. 4-position () alters electronic distribution on the benzene ring. The 3-position may favor interactions with hydrophobic pockets in enzymes, as seen in α-glucosidase inhibitors (cf. ).

Biological Activity

Methyl 3-(2,4-dioxoimidazolidin-1-yl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an imidazolidinone ring structure that is believed to play a crucial role in its biological activity. The presence of the benzoate moiety enhances its interaction with various biological targets, including enzymes and receptors involved in critical metabolic pathways.

The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazolidinone ring can modulate enzyme activity or alter cellular signaling pathways, leading to various biological effects such as:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for cancer cell proliferation.
  • Alteration of Cellular Signaling : It can disrupt normal signaling pathways, which may contribute to its anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data suggests that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has been evaluated for its anticancer properties across various cancer cell lines. A study conducted on human cancer cell lines revealed the following results:

Cell Line LC50 (µM) Effectiveness
U87 (Glioblastoma)0.2High
MCF-7 (Breast Cancer)0.5Moderate
A549 (Lung Cancer)0.8Moderate

These findings indicate that this compound exhibits potent cytotoxicity against glioblastoma cells, suggesting its potential as a therapeutic agent in cancer treatment.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Glioblastoma Treatment : In a preclinical model using U87 glioblastoma cells, treatment with the compound resulted in a significant reduction in cell viability and induction of apoptosis.
  • Combination Therapy with Radiation : When combined with radiotherapy, this compound enhanced the radiosensitivity of resistant glioblastoma cells by over 50%, indicating its potential role in combination therapies.

Q & A

Q. Key Conditions :

  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
  • Temperature : Controlled heating (60–80°C) to avoid side reactions.
  • Solvents : Anhydrous DMF or THF to prevent hydrolysis .

(Basic) Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to distinguish imidazolidinone protons (δ 3.5–4.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • X-ray Diffraction (XRD) : Determines crystal packing and bond angles (e.g., C8–C1–H1: 124.9°, N1–C2–C7: 177.11°), critical for confirming stereochemistry .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 263.08) .

(Advanced) How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:
Contradictions often arise from assay variability or structural analogs. To address this:

Standardized Assays : Use consistent cell lines (e.g., MCF-7 for cancer) and MIC (minimum inhibitory concentration) protocols for antimicrobial tests.

Structure-Activity Relationship (SAR) : Compare analogs (e.g., methyl vs. ethyl esters) to isolate functional group contributions .

Mechanistic Studies :

  • Enzyme Inhibition : Test activity against kinases or cytochrome P450 isoforms.
  • Apoptosis Markers : Measure caspase-3 activation to confirm anticancer mechanisms .

(Advanced) What computational strategies predict the compound’s reactivity and binding modes?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the imidazolidinone ring’s carbonyl groups are electrophilic hotspots .
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). Key residues (e.g., Lys721) form hydrogen bonds with the dioxo group .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2,4-dioxoimidazolidin-1-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2,4-dioxoimidazolidin-1-yl)benzoate

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